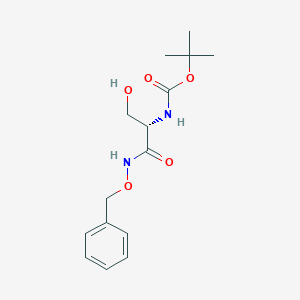

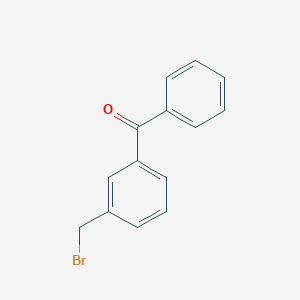

3-ベンゾイルベンジルブロミド

概要

説明

3-(Bromomethyl)benzophenone is a chemical compound utilized in various synthetic organic chemistry applications, including the preparation of biologically active compounds, photoinitiators, and for studies in photoredox chemistry. Its importance lies in its reactivity and utility as an intermediate in synthesizing complex molecular structures.

Synthesis Analysis

The synthesis of 3-(Bromomethyl)benzophenone and related compounds involves multiple steps, including the Friedel–Crafts acylation, side-chain bromination of methylbenzophenones, and Wittig-Horner reactions. These methods demonstrate the versatility of 3-(Bromomethyl)benzophenone as an intermediate in organic synthesis (Akbaba et al., 2010), (Zuo-qi, 2015).

Molecular Structure Analysis

The molecular structure of 3-(Bromomethyl)benzophenone derivatives has been extensively studied, revealing details about stereochemistry and molecular conformation. X-ray crystallography and NMR techniques are instrumental in understanding the spatial arrangement of atoms within these molecules (Pattabhi & Venkatesan, 1973).

Chemical Reactions and Properties

3-(Bromomethyl)benzophenone participates in a variety of chemical reactions, such as the generation and interception of isobenzofurans, and serves as a precursor for producing naphthalene derivatives through reactions with olefinic or acetylenic dienophiles (Faragher & Gilchrist, 1976). Its reactivity profile is pivotal for synthesizing arylazo-methoxy-diphenylmethanes and exploring photoredox chemistry applications (Gstach & Schantl, 1986).

Physical Properties Analysis

The physical properties of 3-(Bromomethyl)benzophenone, such as melting point, boiling point, and solubility, are critical for its handling and application in laboratory settings. These properties depend on the molecular structure and substitution patterns on the benzophenone core.

Chemical Properties Analysis

The chemical properties, including reactivity with nucleophiles, electrophiles, and participation in cycloaddition reactions, underline the utility of 3-(Bromomethyl)benzophenone in synthesizing a wide array of organic compounds. Its role in photoinitiated polymerization and the synthesis of fluorescent compounds highlights its importance in material science and organic electronics (Balta et al., 2015).

科学的研究の応用

パラジウム触媒クロスカップリング反応

3-ベンゾイルベンジルブロミドの重要な用途の1つは、パラジウム触媒クロスカップリング反応です . これらの反応は、特に C–C 結合の構築に役立ちます。 この手法は、ベンジルブロミドとリチウムアセチリドのクロスカップリングを含みます . この反応は、エステル、ニトリル、アミド、ボロン酸エステルなどの有機リチウム感受性官能基の存在下で実施できます .

2. 医薬品における重要な中間体の合成 この化合物は、医薬品における重要な中間体の調製にも使用されています . この手法の潜在的な用途は、医薬品、ケミカルバイオロジー、天然物に使用される重要な中間体の調製で実証されています .

ベンジルアルキンの合成

ベンジルアルキンは、いくつかの天然物、医薬品、高分子材料に見られ、クリックケミストリーに応用される多用途の合成中間体です . 3-ベンゾイルベンジルブロミドは、これらのベンジルアルキンの合成に使用できます .

クリックケミストリーにおける用途

クリックケミストリーは、小さなユニットを結合することで、物質を迅速かつ確実に生成するように設計された化学合成の一種です。 3-ベンゾイルベンジルブロミドは、その反応性によりクリックケミストリーに使用できます .

5. 高分子材料の合成における用途 3-ベンゾイルベンジルブロミドは、高分子材料の合成にも使用できます . その反応性により、複雑な高分子構造を作成するのに適した化合物になります

作用機序

Target of Action

3-Benzoylbenzyl bromide, also known as 3-Bromomethylbenzophenone or 3-(Bromomethyl)benzophenone, is primarily used in research and development

Mode of Action

It’s known that benzylic halides, such as 3-benzoylbenzyl bromide, are particularly reactive due to the stabilization of the benzylic position . This reactivity allows for various chemical reactions, including nucleophilic substitutions .

Biochemical Pathways

It’s important to note that any compound interacting with biological systems will likely influence metabolic pathways, either directly or indirectly .

Result of Action

Its safety data sheet indicates that it may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .

Action Environment

The action, efficacy, and stability of 3-Benzoylbenzyl bromide can be influenced by various environmental factors. For instance, its reactivity may be affected by the presence of other chemicals, temperature, and pH. Furthermore, its safety data sheet advises using it only outdoors or in a well-ventilated area .

特性

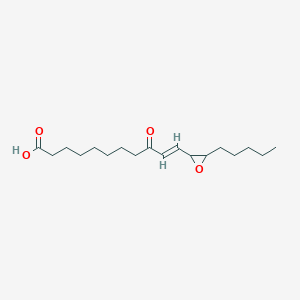

IUPAC Name |

[3-(bromomethyl)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO/c15-10-11-5-4-8-13(9-11)14(16)12-6-2-1-3-7-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJQXQICJDHRJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176564 | |

| Record name | 3-(Bromomethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22071-24-5 | |

| Record name | 3-Benzoylbenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22071-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Bromomethyl)benzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022071245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Bromomethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(bromomethyl)benzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

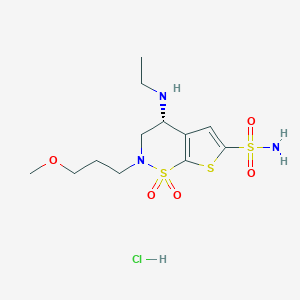

![1-(3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butane-1,3-dione](/img/structure/B23806.png)

![2,2,2-trifluoro-N'-[(2Z)-piperazin-2-ylidene]acetohydrazide](/img/structure/B23807.png)

![N,N-bis[2-hydroxybenzyl]amine](/img/structure/B23817.png)